h-89

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Kinase A (PKA) Inhibition

H-89 was initially believed to be a specific inhibitor of PKA, an enzyme involved in numerous cellular processes []. Studies showed it to be 30 times more potent than a related compound, H-8, at inhibiting PKA []. It acts through competitive inhibition of the adenosine triphosphate (ATP) binding site on the PKA catalytic subunit []. This prevents PKA from transferring phosphate groups to its target proteins, thereby affecting various cellular signaling pathways.

However, later research suggests H-89 may have broader effects beyond PKA inhibition [].

Potential for Inhibiting Other Protein Kinases

While H-89 exhibits strong PKA inhibition, it may also target other protein kinases, albeit with varying potencies []. Studies have reported inhibitory effects on kinases like S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b []. This highlights the need for caution when interpreting results obtained with H-89, as its effects might not be solely due to PKA inhibition.

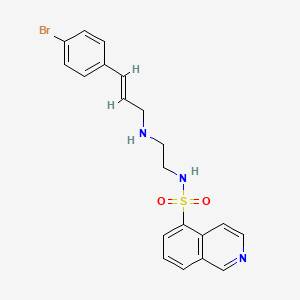

H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, is classified as an isoquinoline derivative. Its molecular formula is CHBrNOS, and it has a molecular weight of approximately 446.36 g/mol . H-89 was initially derived from H-8 and is recognized for its ability to inhibit the catalytic activity of PKA by competing with adenosine triphosphate (ATP) at the active site of the enzyme. It exhibits a higher potency than its predecessor, being 30 times more effective at inhibiting PKA .

H-89 primarily acts through competitive inhibition of PKA. The compound's inhibition profile extends to several other kinases, including:

These interactions highlight H-89's broader influence on cellular signaling pathways beyond just PKA inhibition.

H-89 exhibits various biological activities that make it a valuable tool in research. It has been shown to:

- Increase seizure thresholds in animal models.

- Reduce morphine withdrawal symptoms.

- Enhance the survival and clonogenicity of human embryonic stem cells through Rho-associated coiled-coil containing protein (ROCK) inhibition .

Additionally, H-89 has been implicated in modulating cellular responses to stress and inflammation by influencing multiple signaling pathways.

The synthesis of H-89 typically involves multi-step organic reactions starting from simpler isoquinoline derivatives. While specific synthetic routes may vary, the general approach includes:

- Formation of Isoquinoline Structure: Utilizing condensation reactions to create the isoquinoline framework.

- Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic substitution.

- Bromination: Adding the bromocinnamyl group to enhance potency and specificity for PKA .

H-89 is widely used in research settings to study cellular signaling mechanisms. Its primary applications include:

- Investigating the role of PKA in various physiological processes.

- Exploring alternative pathways involved in cancer cell proliferation and survival.

- Assessing the effects on neuronal activity and synaptic transmission .

Furthermore, its ability to inhibit multiple kinases makes it useful for dissecting complex signaling networks.

Several compounds share structural or functional similarities with H-89. Below is a comparison highlighting their unique characteristics:

| Compound Name | Primary Target | Potency (IC) | Unique Features |

|---|---|---|---|

| H-8 | Protein Kinase A | 4.2 μM | Predecessor to H-89 |

| KT5720 | Protein Kinase A | 0.5 μM | More selective for PKA |

| Ro 31-8220 | Protein Kinase A | 0.4 μM | Broad-spectrum kinase inhibitor |

| Staurosporine | Multiple Kinases | 0.01 μM | Non-selective; potent across kinases |

H-89 stands out due to its balance between selectivity for PKA and its broader inhibitory effects on other kinases, making it particularly valuable for dissecting specific signaling pathways while minimizing off-target effects.

Competitive Inhibition of Protein Kinase A Adenosine Triphosphate-Binding Domain

N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide functions as a competitive adenosine triphosphate inhibitor of protein kinase A through direct binding to the nucleotide-binding pocket of the catalytic subunit [1] [2]. The compound achieves inhibition by occupying the adenosine triphosphate-binding site, thereby preventing the natural substrate from binding and blocking the phosphorylation reaction [1] [3].

The structural basis of this competitive inhibition involves a sophisticated molecular recognition pattern where N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide mimics key structural features of adenosine triphosphate [4] [5]. The isoquinoline ring system occupies the adenine-binding pocket, forming the primary anchoring interaction through its aromatic structure [4] [5]. This aromatic group establishes crucial hydrogen bonding interactions with the hinge region of the kinase, specifically with the backbone amide of valine-123, which is a critical contact point for nucleotide recognition [6].

The sulfonamide moiety of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide serves as a structural mimic of the ribose group in adenosine triphosphate [4] [5]. This functional group creates hydrogen bonding interactions with glutamic acid-127 and asparagine-171, stabilizing the inhibitor within the active site [5]. Additionally, the inhibitor forms a hydrogen bond between its side chain amide group and the backbone carbonyl of glutamic acid-170, further securing its position in the binding pocket [6].

The bromobenzene portion of the molecule occupies the space normally reserved for the phosphate groups of adenosine triphosphate, positioning itself beneath the glycine-rich loop formed by beta-strands 1 and 2 [4] [5]. Crystallographic analysis reveals that this bromobenzene moiety exhibits significant conformational flexibility, with anomalous dispersion studies demonstrating two distinct binding conformations, each with 50% occupancy [5] [7]. This flexibility is attributed to rotation around the carbon-nitrogen bond in the flexible linker region, allowing the bromine atom to adopt multiple positions within the phosphate-binding site [5].

The competitive nature of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide inhibition is further supported by kinetic studies demonstrating that the compound can be displaced by increasing concentrations of adenosine triphosphate, consistent with classical competitive inhibition mechanisms [8] [9]. The inhibitor exhibits an in vitro inhibition constant of approximately 48-50 nanomolar for protein kinase A, making it approximately 30 times more potent than its predecessor compound N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide [1] [8].

Table 2: Molecular Interactions of N-[2-(p-Bromocinnamylamino)ethyl]-5-Isoquinolinesulfonamide in Protein Kinase A Adenosine Triphosphate-Binding Domain

| Binding Site Component | Interaction Type | Structural Role |

|---|---|---|

| Isoquinoline Ring | Adenine-binding pocket occupation | Primary anchoring |

| Sulfonamide Group | Ribose group mimicry | Adenosine triphosphate mimicry |

| Bromobenzene Moiety | Phosphate site occupation | Flexible positioning |

| Val123 (Backbone Amide) | Hydrogen bond (N-H...N) | Hinge region stabilization |

| Glu127 | Hydrogen bond | Active site interaction |

| Asn171 | Hydrogen bond | Active site interaction |

| Glu170 (Backbone Carbonyl) | Hydrogen bond (Amide...O=C) | Inhibitor side chain binding |

Cross-Reactivity With S6K1, MSK1, ROCK-II, and MAPKAP-K1b

Despite its initial characterization as a selective protein kinase A inhibitor, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide demonstrates significant cross-reactivity with multiple kinases within the AGC kinase family [1] [10] [11]. This cross-reactivity profile reveals that the compound inhibits several kinases with potencies comparable to or even greater than its inhibition of protein kinase A.

Ribosomal protein S6 kinase beta-1 represents the most potently inhibited target, with an inhibition constant of 80 nanomolar [10] [11]. This value indicates that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide inhibits ribosomal protein S6 kinase beta-1 more effectively than protein kinase A itself, with a selectivity ratio of 0.59 relative to protein kinase A [10]. The inhibition of ribosomal protein S6 kinase beta-1 has significant implications for cellular processes involving protein synthesis regulation and mTOR signaling pathways [10] [12].

Mitogen and stress-activated protein kinase 1 is inhibited with an inhibition constant of 120 nanomolar, representing 0.89-fold selectivity relative to protein kinase A [10] [13] [11]. This inhibition affects cyclic adenosine monophosphate response element binding protein-mediated gene transcription and mitogen-activated protein kinase phosphatase-1 induction [13]. The compound's ability to inhibit mitogen and stress-activated protein kinase 1 contributes to its effects on inflammatory cytokine production and immune response regulation [13].

Rho-associated coiled-coil containing protein kinase II is inhibited with an inhibition constant of 270 nanomolar, showing 2.0-fold selectivity relative to protein kinase A [10] [11]. This inhibition has profound effects on actin cytoskeleton organization and myosin regulatory light chain phosphorylation [14]. Studies demonstrate that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide reduces phosphorylation of myosin regulatory light chain at threonine-18 and serine-19, leading to stress fiber disassembly in various cell types [14].

Protein kinase B alpha and mitogen-activated protein kinase-activated protein kinase 1b represent the least sensitive targets among the cross-reactive kinases, with inhibition constants of 2600 and 2800 nanomolar, respectively [10] [11]. These values correspond to selectivity ratios of 19.3 and 20.7 relative to protein kinase A, indicating significantly reduced potency against these targets [10].

The cross-reactivity pattern of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide is attributed to the structural conservation of the adenosine triphosphate-binding sites among AGC kinases [1] [15]. The compound's flexible bromobenzene moiety allows adaptation to slight variations in the adenosine triphosphate-binding pockets of different kinases, contributing to its broad inhibition profile [5] [7].

Table 1: N-[2-(p-Bromocinnamylamino)ethyl]-5-Isoquinolinesulfonamide Cross-Reactivity Profile

| Protein Kinase | IC50 (nM) | Selectivity Relative to PKA |

|---|---|---|

| S6K1 | 80 | 0.59 |

| MSK1 | 120 | 0.89 |

| PKA (Protein Kinase A) | 135 | 1.00 |

| ROCK-II | 270 | 2.00 |

| PKBα (AKT) | 2600 | 19.30 |

| MAPKAP-K1b | 2800 | 20.70 |

Modulation of Voltage-Gated Calcium Channels via Protein Kinase A-Independent Pathways

N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide exerts significant direct inhibitory effects on voltage-gated calcium channels through mechanisms independent of protein kinase A inhibition [16] [17] [18]. These effects represent a major non-specific action of the compound that can confound interpretations of its use as a protein kinase A inhibitor in electrophysiological studies.

Direct L-type calcium channel inhibition constitutes the most well-characterized non-protein kinase A effect of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide [16] [17] [18]. The compound inhibits L-type calcium currents with a half-maximal inhibitory concentration of approximately 3.16 micromolar (pIC50 of 5.5), demonstrating direct channel blocking activity even under conditions where protein kinase A activity is completely abolished [17]. This inhibition occurs independently of protein kinase A, as evidenced by the persistence of calcium current block in the presence of other protein kinase A inhibitors and protein kinase A stimulators [17].

The mechanism of L-type calcium channel inhibition involves direct channel block rather than modulation of phosphorylation states [17] [18]. Molecular docking studies reveal that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide binds to the alpha-1C subunit of the calcium channel in a pocket region close to the binding site of the calcium channel agonist (S)-(-)-Bay K 8644 [17]. The compound forms a hydrogen bond with the key amino acid residue tyrosine-1489, similar to the binding pattern of known calcium channel modulators [17].

The inhibition of L-type calcium channels by N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide exhibits several characteristic features of direct channel block [17]. The inhibition is charge carrier-dependent and voltage-dependent, with the compound showing different effects on calcium versus barium currents [16] [17]. The inhibition appears almost irreversible upon washout, consistent with high-affinity binding to the channel protein [17]. Additionally, the compound shifts the voltage-dependence of inactivation to more negative potentials in a concentration-dependent manner without affecting current kinetics or voltage-dependent activation [17].

Potassium channel modulation represents another significant protein kinase A-independent effect of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide [19] [20] [21] [22]. The compound inhibits both transient outward potassium currents and inward rectifier potassium currents in cardiac myocytes through direct channel block mechanisms [19] [20]. The inhibition of voltage-dependent potassium channels occurs with a half-maximal inhibitory concentration of approximately 1.02 micromolar in coronary arterial smooth muscle cells [22].

The potassium channel blocking effects of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide are independent of protein kinase A inhibition, as demonstrated by the inability of other protein kinase A inhibitors to replicate these effects [22]. Furthermore, the structurally similar but catalytically inactive analog exhibits similar potassium channel blocking properties, confirming that the ion channel effects are distinct from kinase inhibition [22]. The compound appears to block potassium channels by direct pore cavity occlusion rather than through phosphorylation-dependent mechanisms [22].

Excitation-contraction coupling effects of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide extend beyond ion channel block to include direct effects on intracellular calcium handling [16] [23]. The compound significantly slows calcium transient decay in cardiac myocytes, increasing the half-time for calcium decline from 311 milliseconds to 547 milliseconds [16]. This effect is accompanied by reduced sarcoplasmic reticulum calcium content and direct inhibition of the sarcoplasmic reticulum calcium-adenosine triphosphatase [16].

The sarcoplasmic reticulum calcium-adenosine triphosphatase inhibition by N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide occurs through direct enzyme inhibition rather than phospholamban dephosphorylation [16]. Studies using microsomal vesicles from tissues lacking phospholamban demonstrate 34-47% inhibition of calcium uptake, confirming direct enzyme targeting [16]. This effect contributes to the compound's ability to alter excitation-contraction coupling independently of protein kinase A signaling pathways [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

[2]. Young, S.D., et al., L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob Agents Chemother, 1995. 39(12): p. 2602-5.

[3]. Grobler, J.A., et al., HIV-1 reverse transcriptase plus-strand initiation exhibits preferential sensitivity to non-nucleoside reverse transcriptase inhibitors in vitro. J Biol Chem, 2007. 282(11): p. 8005-10.

[4]. Gatch, M.B., et al., The HIV antiretroviral drug efavirenz has LSD-like properties. Neuropsychopharmacology, 2013. 38(12): p. 2373-84.

[5]. Adjene, J.O., P.S. Igbigbi, and E.U. Nwose, Histological effects of chronic administration of efavirenz on lateral geniculate body of adult Wistar rats. N Am J Med Sci, 2010. 2(1): p. 1-4.